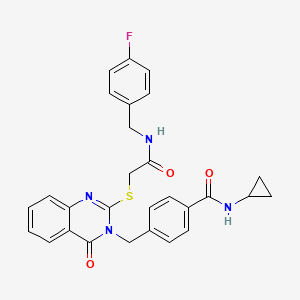
N-cyclopropyl-4-((2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclopropyl-4-((2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C28H25FN4O3S and its molecular weight is 516.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-cyclopropyl-4-((2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide, with the CAS number 1115360-39-8, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies, aiming to provide a comprehensive overview of its pharmacological properties.
Structural Information
- Molecular Formula : C28H25FN4O3S
- Molecular Weight : 516.6 g/mol
Physical Properties
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Flash Point | N/A |
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds related to quinazoline derivatives. For instance, derivatives similar to N-cyclopropyl-4-benzamide exhibited significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 20 µM to 70 µM against pathogens such as Staphylococcus aureus and Escherichia coli .
The proposed mechanism of action for this class of compounds includes:
- Inhibition of DNA Synthesis : Compounds can form reactive intermediates that disrupt DNA replication.
- Cell Membrane Disruption : Certain derivatives can integrate into bacterial membranes, leading to increased permeability and cell lysis.
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in 2020 investigated the antimicrobial efficacy of various quinazoline derivatives, including those structurally related to N-cyclopropyl-4-benzamide. The results indicated that compounds with similar structural motifs demonstrated potent activity against multi-drug resistant strains of S. aureus and E. coli, with IC50 values significantly lower than traditional antibiotics like ceftriaxone . -
In Vivo Efficacy :
Another research effort focused on the in vivo efficacy of these compounds in animal models infected with resistant bacterial strains. The administration of N-cyclopropyl-4-benzamide showed a reduction in bacterial load and improved survival rates compared to controls .
Toxicity and Safety Profile
While the antibacterial properties are promising, it is crucial to assess the toxicity profile of N-cyclopropyl-4-benzamide. Preliminary toxicity studies indicate a moderate safety margin; however, further investigations are warranted to fully elucidate the compound's safety in clinical settings.
Properties
IUPAC Name |
N-cyclopropyl-4-[[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25FN4O3S/c29-21-11-7-18(8-12-21)15-30-25(34)17-37-28-32-24-4-2-1-3-23(24)27(36)33(28)16-19-5-9-20(10-6-19)26(35)31-22-13-14-22/h1-12,22H,13-17H2,(H,30,34)(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTMAGOWZGFYGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=C3SCC(=O)NCC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














